molecular formula C14H17NO B11204719 (1Z)-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one CAS No. 74145-97-4

(1Z)-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one

Cat. No.: B11204719
CAS No.: 74145-97-4
M. Wt: 215.29 g/mol
InChI Key: OASCYHRIQHKJKX-LCYFTJDESA-N
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Description

(1Z)-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with acetone under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced indoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce indoline derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a precursor for more complex molecules.

Biology

In biological research, indole derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1Z)-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one would depend on its specific biological activity. Generally, indole derivatives interact with various molecular targets, such as enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological functions.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

(1Z)-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

74145-97-4

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(1Z)-1-(1,3,3-trimethylindol-2-ylidene)propan-2-one

InChI

InChI=1S/C14H17NO/c1-10(16)9-13-14(2,3)11-7-5-6-8-12(11)15(13)4/h5-9H,1-4H3/b13-9-

InChI Key

OASCYHRIQHKJKX-LCYFTJDESA-N

Isomeric SMILES

CC(=O)/C=C\1/C(C2=CC=CC=C2N1C)(C)C

Canonical SMILES

CC(=O)C=C1C(C2=CC=CC=C2N1C)(C)C

Origin of Product

United States

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